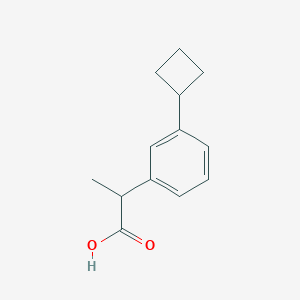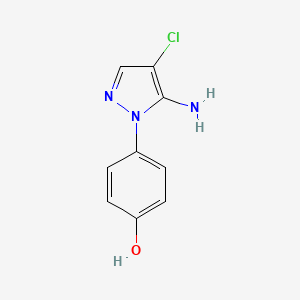
Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate is an organic compound that features a complex structure with a fluoro and nitro group attached to a phenyl ring
Métodos De Preparación
The synthesis of Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate typically involves a multi-step process. One common synthetic route includes the nitration of 4-fluorotoluene to introduce the nitro group, followed by esterification to form the ethyl ester. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the conversion of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially at the position ortho or para to the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and nitro groups can influence the compound’s reactivity and binding affinity, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparación Con Compuestos Similares
Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate can be compared with other similar compounds, such as:
4-Fluoro-3-nitrobenzoic acid: This compound shares the fluoro and nitro groups but differs in the presence of a carboxylic acid group instead of an ester.
4-Fluoro-3-nitroaniline: Similar in structure, but with an amine group replacing the ester.
Ethyl 4-fluoro-3-nitrobenzoate: This compound has a similar ester group but differs in the position of the substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14FNO4 |
|---|---|
Peso molecular |
255.24 g/mol |
Nombre IUPAC |
ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H14FNO4/c1-4-18-11(15)12(2,3)8-5-6-9(13)10(7-8)14(16)17/h5-7H,4H2,1-3H3 |
Clave InChI |
MHCVQNCKNKTBQX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)C1=CC(=C(C=C1)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(3-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B13078648.png)



![Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)



![2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13078682.png)
